molecular formula C13H14N2O2 B8316875 5-(2-phenylpropyl)-1H-pyrazole-3-carboxylic Acid

5-(2-phenylpropyl)-1H-pyrazole-3-carboxylic Acid

Cat. No. B8316875
M. Wt: 230.26 g/mol
InChI Key: XBHPGYLNHFKIOB-UHFFFAOYSA-N
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Patent
US07893098B2

Procedure details

Freshly prepared aq. NaOH (10 M in H2O, 1.01 mmol) was added to a stirring, room temperature solution of 61 (0.0523 g, 0.2024 mmol) in MeOH (0.51 mL, 0.4 M) under N2. The reaction was then heated to reflux until the reaction was judged complete by HPLC (9 min): The reaction was concentrated, redissolved in H2O, and extracted with EtOAc. 10% aq. HCl was added dropwise to the aqueous layer until the pH=2. When a white solid did not precipitate as expected, EtOAc was added, and the organic layer was removed, dried with Na2SO4, filtered, and concentrated to provide pure 62. 1H (CD3OD, 400 MHz): δ 7.24-7.18 (2H, m), 7.17-7.05 (3H, m), 6.56 (1H, s), 3.17 (1H, app sex, J=7.3 Hz), 2.96 (1H, dd, J=13.6, 7.3 Hz), 2.80 (1H, dd, J=13.7, 7.8 Hz), 1.25 (3H, d, J=6.8 Hz) ppm. 13C(CD3OD, 100 MHz): δ 164.88, 153.40, 142.91, 140.97, 130.09, 129.25, 127.21, 106.11, 44.41, 34.96, 20.35 ppm. DEPT (CD3OD, 100 MHz): CH3 carbon: 20.35; CH2 carbon: 44.41; CH carbons: 130.09, 129.25, 127.21, 106.11, 34.96 ppm. HPLC: 8.849 min.
Name
Quantity
1.01 mmol
Type
reactant
Reaction Step One
Name
Quantity
0.0523 g
Type
reactant
Reaction Step One
Name
Quantity
0.51 mL
Type
solvent
Reaction Step One
[Compound]
Name
CH3 carbon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
carbons
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C([O:5][C:6]([C:8]1[CH:12]=[C:11]([CH2:13][CH:14]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH3:15])[NH:10][N:9]=1)=[O:7])C>CO>[C:16]1([CH:14]([CH3:15])[CH2:13][C:11]2[NH:10][N:9]=[C:8]([C:6]([OH:7])=[O:5])[CH:12]=2)[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.01 mmol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.0523 g
Type
reactant
Smiles
C(C)OC(=O)C1=NNC(=C1)CC(C)C1=CC=CC=C1
Name
Quantity
0.51 mL
Type
solvent
Smiles
CO
Step Two
Name
CH3 carbon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
carbons
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux until the reaction
CUSTOM
Type
CUSTOM
Details
was judged complete by HPLC (9 min)
Duration
9 min
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in H2O
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
ADDITION
Type
ADDITION
Details
10% aq. HCl was added dropwise to the aqueous layer until the pH=2
CUSTOM
Type
CUSTOM
Details
When a white solid did not precipitate
ADDITION
Type
ADDITION
Details
EtOAc was added
CUSTOM
Type
CUSTOM
Details
the organic layer was removed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to provide pure 62
CUSTOM
Type
CUSTOM
Details
8.849 min.
Duration
8.849 min

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C(CC1=CC(=NN1)C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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